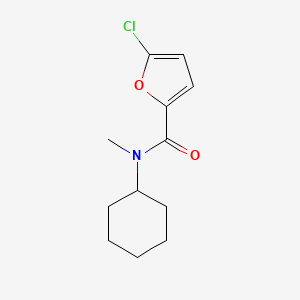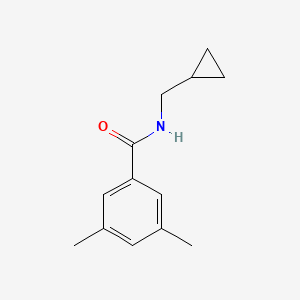
N-(cyclopropylmethyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-3,5-dimethylbenzamide, commonly known as CPMB, is a novel compound that has gained significant attention in recent years due to its potential in various scientific research applications. CPMB belongs to the class of benzamide compounds that possess unique chemical properties, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of CPMB is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CPMB has also been shown to interact with various receptors, including the sigma-1 receptor, the TRPV1 receptor, and the opioid receptor.
Biochemical and Physiological Effects:
CPMB has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. CPMB has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPMB in lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways and receptors. However, one of the limitations of using CPMB is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of CPMB. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the identification of new therapeutic applications for CPMB, including its potential in the treatment of neurological disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of CPMB and its potential side effects.
Conclusion:
In conclusion, CPMB is a novel compound that has shown promising results in various scientific research applications. Its high potency and selectivity make it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of CPMB and its potential therapeutic applications.
Synthesemethoden
CPMB can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with cyclopropylcarbinol, followed by N,N-dimethylformamide (DMF) and thionyl chloride. The resulting product is then purified using column chromatography to obtain pure CPMB.
Wissenschaftliche Forschungsanwendungen
CPMB has shown promising results in various scientific research applications, including cancer research, neuroprotection, and pain management. In cancer research, CPMB has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of oncogenes. In neuroprotection, CPMB has been shown to protect neurons from oxidative stress and inflammation, which are the leading causes of neurodegenerative diseases. In pain management, CPMB has been found to be effective in reducing chronic pain by inhibiting the release of inflammatory mediators.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-5-10(2)7-12(6-9)13(15)14-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAXNZAMGRIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

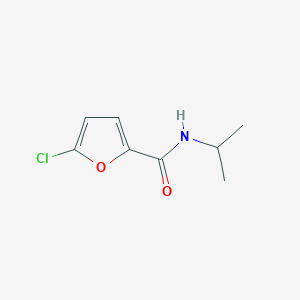
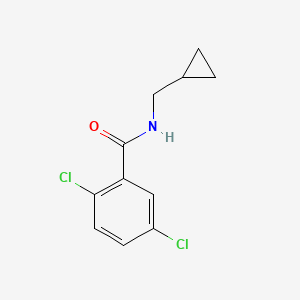
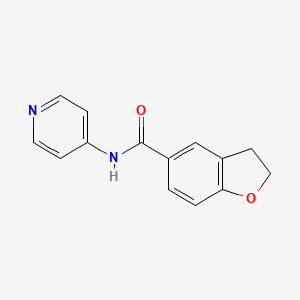
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
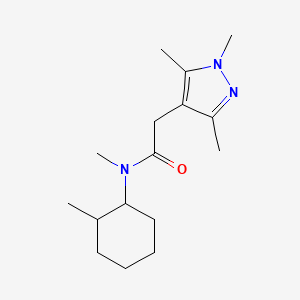
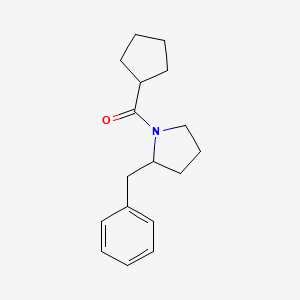

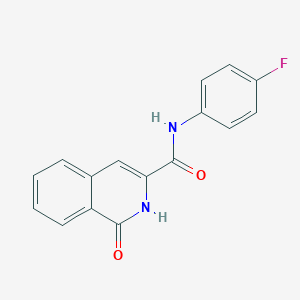
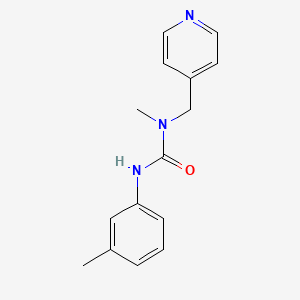
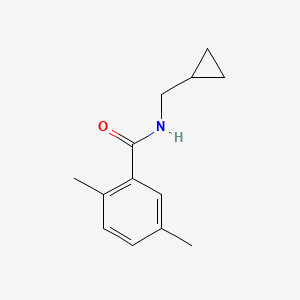
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
